EHT 5372 is a small molecule inhibitor that targets dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B, which are implicated in various cellular processes, including cell cycle regulation and apoptosis. This compound has garnered attention due to its potential therapeutic applications in neurodegenerative diseases and certain cancers, where dysregulation of DYRK1A activity is observed. EHT 5372 is classified as a kinase inhibitor, specifically designed to modulate the activity of DYRK kinases, making it a valuable tool in both research and potential clinical applications.
The synthesis of EHT 5372 involves a multi-step process that utilizes microwave-assisted heating to enhance reaction efficiency. The starting material for the synthesis is a thiazolo[5,4-f]quinazoline derivative, which serves as a versatile molecular platform. The synthesis typically follows a sequence of reactions that include the formation of key intermediates through nucleophilic substitutions and cyclization reactions.
The final compound is obtained after purification processes such as flash chromatography, ensuring high purity suitable for biological assays .
EHT 5372 has a complex molecular structure characterized by its thiazolo[5,4-f]quinazoline framework. The molecular formula is C₁₄H₁₅N₅OS, and its structure features multiple functional groups that contribute to its inhibitory activity against DYRK1A and DYRK1B.
EHT 5372 undergoes various chemical reactions during its synthesis and in biological contexts:
The inhibition mechanism is characterized by competitive binding at the active site of the kinases, where EHT 5372 mimics ATP but does not undergo phosphorylation itself. This competitive inhibition leads to decreased kinase activity, impacting downstream signaling pathways involved in cell cycle regulation and apoptosis .
EHT 5372 functions primarily as an inhibitor of DYRK1A and DYRK1B by binding to their active sites. This binding prevents ATP from associating with the kinase, thereby inhibiting phosphorylation events essential for cellular signaling.
EHT 5372 has several scientific uses:
DYRK kinases belong to the CMGC family of serine/threonine kinases, characterized by their unique autophosphorylation on tyrosine residues during maturation, enabling subsequent phosphorylation of serine/threonine residues on substrate proteins. The human DYRK family comprises five members, divided into two classes: Class I (DYRK1A, DYRK1B) and Class II (DYRK2, DYRK3, DYRK4) [5] [8]. Structurally, Class I DYRKs contain a conserved catalytic domain, nuclear localization signals (NLS), a PEST degradation domain, and a C-terminal WD40 repeat domain facilitating protein-protein interactions via binding to DCAF7 scaffolding proteins. In contrast, Class II kinases possess NAPA domains but lack PEST sequences [5]. These kinases regulate critical cellular processes including cell cycle progression, neuronal development, DNA damage repair, and transcriptional regulation. DYRK1A, encoded on chromosome 21, is particularly significant due to its roles in neurodevelopment and cancer pathogenesis when dysregulated.
Table 1: Human DYRK Kinase Family Classification
Class | Members | Key Structural Domains | Cellular Functions |
---|---|---|---|
Class I | DYRK1A, DYRK1B | Catalytic domain, NLS, PEST domain, WD40 repeats | Cell cycle arrest, neuronal differentiation, genomic stability |
Class II | DYRK2, DYRK3, DYRK4 | Catalytic domain, NAPA domain | Protein degradation, stress granule formation, DNA damage response |
DYRK1A overexpression, resulting from trisomy 21 (Down syndrome), contributes significantly to neurodevelopmental impairments, intellectual disability, and early-onset Alzheimer's disease (AD) pathology. Mechanistically, DYRK1A phosphorylates tau at multiple pathological sites (including Ser396) and promotes amyloid precursor protein (APP) processing, increasing amyloid-beta (Aβ) peptide production—hallmark features of AD neurodegeneration [1] [3] [5]. In oncology, DYRK1A exhibits paradoxical roles: It functions as a tumor suppressor by phosphorylating cyclin D1 to promote its degradation and enforcing cellular quiescence, yet acts oncogenically in specific contexts. Notably, DYRK1A is transcriptionally regulated by KMT2A fusion proteins in acute lymphoblastic leukemia (ALL), where it supports leukemia cell survival through MYC and ERK pathway activation [5] [9]. DYRK1A haploinsufficiency mutations also define a recognizable neurodevelopmental disorder (DYRK1A syndrome) featuring microcephaly, autism, and growth retardation [4] [8].
Pharmacological inhibition of DYRK1A presents a compelling strategy for modifying AD progression by simultaneously reducing tau hyperphosphorylation and Aβ production. In oncology, DYRK1A inhibition shows selective lethality in KMT2A-rearranged ALL by disrupting pro-survival signaling and sensitizing cells to BCL2 inhibitors [9]. The kinase’s involvement in pancreatic β-cell proliferation further suggests applications in diabetes [6]. EHT 5372 emerges as a premier chemical tool for probing DYRK1A biology due to its unparalleled potency and selectivity, enabling precise interrogation of DYRK1A-dependent pathways in these diseases.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7